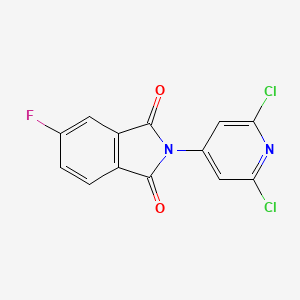
2-(2,6-dichloro-4-pyridinyl)-5-fluoro-1H-isoindole-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,6-dichloro-4-pyridinyl)-5-fluoro-1H-isoindole-1,3(2H)-dione, also known as DFP-10917, is a small molecule inhibitor that has shown promising results in various preclinical studies. This molecule has been extensively studied for its potential use in cancer treatment.
Mecanismo De Acción
2-(2,6-dichloro-4-pyridinyl)-5-fluoro-1H-isoindole-1,3(2H)-dione is a potent inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the de novo synthesis of pyrimidine nucleotides. Inhibition of DHODH leads to a decrease in the levels of pyrimidine nucleotides, which are essential for DNA synthesis and cell proliferation. This ultimately leads to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
2-(2,6-dichloro-4-pyridinyl)-5-fluoro-1H-isoindole-1,3(2H)-dione has been shown to have a selective inhibitory effect on cancer cells, with minimal toxicity to normal cells. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. 2-(2,6-dichloro-4-pyridinyl)-5-fluoro-1H-isoindole-1,3(2H)-dione has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients to growing tumors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2,6-dichloro-4-pyridinyl)-5-fluoro-1H-isoindole-1,3(2H)-dione has several advantages for use in lab experiments. It is a relatively small molecule that can easily penetrate cell membranes and reach its target enzyme. It has also been shown to have a high selectivity and potency for DHODH. However, one limitation is that it may not be effective in all types of cancer, and further research is needed to determine its efficacy in specific cancer types.
Direcciones Futuras
There are several future directions for the research on 2-(2,6-dichloro-4-pyridinyl)-5-fluoro-1H-isoindole-1,3(2H)-dione. One potential direction is to study its efficacy in combination with other cancer treatments, such as chemotherapy or immunotherapy. Another direction is to investigate its potential use in other diseases, such as autoimmune disorders or viral infections. Additionally, further research is needed to optimize the synthesis of 2-(2,6-dichloro-4-pyridinyl)-5-fluoro-1H-isoindole-1,3(2H)-dione and develop more efficient methods for its production.
Métodos De Síntesis
2-(2,6-dichloro-4-pyridinyl)-5-fluoro-1H-isoindole-1,3(2H)-dione can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the formation of a pyridine ring, followed by the introduction of chloro and fluoro substituents. The final step involves the formation of an isoindole ring. The synthesis of 2-(2,6-dichloro-4-pyridinyl)-5-fluoro-1H-isoindole-1,3(2H)-dione has been described in detail in various research articles.
Aplicaciones Científicas De Investigación
2-(2,6-dichloro-4-pyridinyl)-5-fluoro-1H-isoindole-1,3(2H)-dione has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including lung, breast, and prostate cancer. 2-(2,6-dichloro-4-pyridinyl)-5-fluoro-1H-isoindole-1,3(2H)-dione has also been shown to be effective in inhibiting tumor growth in animal models of cancer.
Propiedades
IUPAC Name |
2-(2,6-dichloropyridin-4-yl)-5-fluoroisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H5Cl2FN2O2/c14-10-4-7(5-11(15)17-10)18-12(19)8-2-1-6(16)3-9(8)13(18)20/h1-5H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVHXLTLOMBOOEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=O)N(C2=O)C3=CC(=NC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H5Cl2FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,6-Dichloropyridin-4-yl)-5-fluoroisoindole-1,3-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(3-chloro-4-fluorophenyl)amino]-1-(4-methylphenyl)-2-buten-1-one](/img/structure/B5731033.png)
![3-amino-6-benzyl-5,6,7,8-tetrahydrothieno[2,3-b]-1,6-naphthyridine-2-carbonitrile](/img/structure/B5731034.png)
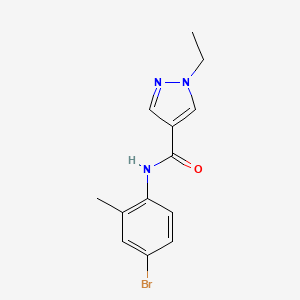
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5731067.png)
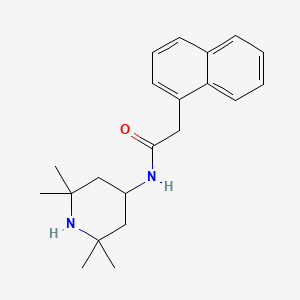
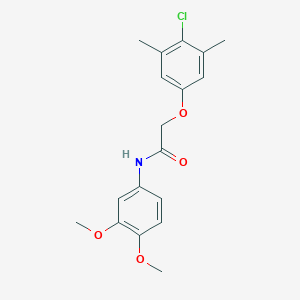
![4-bromo-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B5731084.png)

![N'-{[(4-bromo-2-methylphenoxy)acetyl]oxy}-2-chlorobenzenecarboximidamide](/img/structure/B5731095.png)
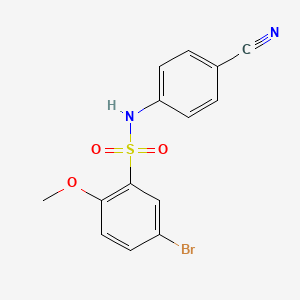
![1-(4-{[5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-1-propanone](/img/structure/B5731109.png)
![1-[(5-methoxy-2,4-dimethylphenyl)sulfonyl]pyrrolidine](/img/structure/B5731110.png)
![6-chloro-7-[(4-methoxybenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5731119.png)
![4-{[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio]methyl}benzoic acid](/img/structure/B5731127.png)